2,3-Difluoro-5-methylbenzamide
Overview
Description
2,3-Difluoro-5-methylbenzamide is an organic compound with the molecular formula C8H7F2NO. It is a derivative of benzamide, where two fluorine atoms are substituted at the 2nd and 3rd positions, and a methyl group is substituted at the 5th position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-methylbenzamide typically involves the introduction of fluorine atoms into the benzene ring through electrophilic substitution reactions. One common method is the reaction of 2,3-difluoroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method is the direct fluorination of 5-methylbenzamide using a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-5-methylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium hydroxide (KOH) under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Substitution: Formation of azido derivatives or hydroxyl derivatives.
Oxidation: Formation of 2,3-difluoro-5-methylbenzoic acid or 2,3-difluoro-5-methylbenzaldehyde.
Reduction: Formation of 2,3-difluoro-5-methylbenzylamine.
Scientific Research Applications
2,3-Difluoro-5-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,3-Difluoro-5-methylbenzamide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobenzamide: Lacks the methyl group at the 5th position.
2,5-Difluoro-3-methylbenzamide: Fluorine atoms are substituted at the 2nd and 5th positions, and the methyl group is at the 3rd position.
3,4-Difluoro-5-methylbenzamide: Fluorine atoms are substituted at the 3rd and 4th positions, and the methyl group is at the 5th position
Uniqueness
2,3-Difluoro-5-methylbenzamide is unique due to the specific positioning of the fluorine atoms and the methyl group, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and applications .
Properties
IUPAC Name |
2,3-difluoro-5-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGSPXRNVWMJNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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